molecular formula C7H11N3O2S B13456682 N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide

Cat. No.: B13456682
M. Wt: 201.25 g/mol
InChI Key: FEDHSJSHYJMGNU-UHFFFAOYSA-N
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Description

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide is a chemical compound with the molecular formula C7H11N3O2S and a molecular weight of 201.25 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an aminomethyl group and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-13(11,12)10-7-3-2-6(4-8)5-9-7/h2-3,5H,4,8H2,1H3,(H,9,10)

InChI Key

FEDHSJSHYJMGNU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide typically involves the reaction of 2-chloromethylpyridine with methanesulfonamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[5-(formyl)pyridin-2-yl]methanesulfonamide.

    Reduction: Formation of this compound.

    Substitution: Formation of N-[5-(substituted aminomethyl)pyridin-2-yl]methanesulfonamide derivatives.

Scientific Research Applications

N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide
  • N-[5-(aminomethyl)pyridin-2-yl]ethanesulfonamide
  • N-[5-(aminomethyl)pyridin-2-yl]propanesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methanesulfonamide group enhances its solubility and reactivity compared to similar compounds with different sulfonamide groups.

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